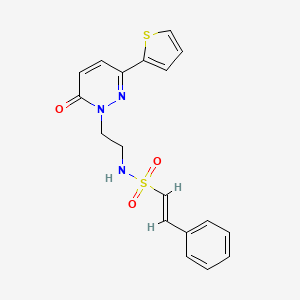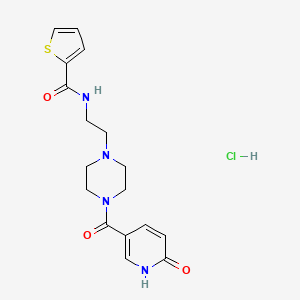
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a synthetic compound primarily of interest in pharmaceutical chemistry. It belongs to a class of compounds known as heterocycles, which are characterized by rings containing at least one atom other than carbon. This compound has shown potential for various biological activities, making it a subject of considerable research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 4,5-dimethyl-6-oxopyrimidin-2-amine: : This intermediate can be synthesized by reacting 4,5-dimethyl-2-aminopyrimidine with an oxidizing agent such as hydrogen peroxide in the presence of an acid catalyst.
Thiazole Derivative Synthesis: : The thiazole derivative can be prepared by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.
Coupling Reaction: : The final step involves coupling the 4,5-dimethyl-6-oxopyrimidin-2-amine with the thiazole derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods: For large-scale production, optimized reaction conditions are employed to maximize yield and purity. Industrial synthesis might utilize automated reactors, controlled temperatures, and continuous flow methods to ensure consistency and scalability.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions typical for heterocyclic amides, including:
Oxidation: : Can be oxidized using agents like potassium permanganate, leading to the formation of N-oxides.
Reduction: : Can undergo reduction reactions with reagents such as lithium aluminum hydride, converting the carbonyl groups to alcohols.
Substitution: : The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions, often catalyzed by acids or bases.
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Acids (HCl, HBr) or bases (NaOH, KOH) in appropriate solvents.
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Varied depending on the substituents introduced.
科学的研究の応用
Chemistry: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the design of pharmaceuticals.
Biology and Medicine:Antibacterial Agents: : Has shown potential activity against certain bacterial strains.
Antiviral Agents: : Research indicates possible inhibitory effects on specific viruses.
Enzyme Inhibitors: : Acts as an inhibitor for particular enzymes, useful in treating various diseases.
Material Science: : Used in the development of advanced materials with unique properties.
Agricultural Chemistry: : Explored for potential use as a pesticide or herbicide.
作用機序
The compound exerts its effects primarily through its interaction with biological macromolecules. For instance:
Enzyme Inhibition: : Binds to the active site of target enzymes, inhibiting their activity and thereby modulating biochemical pathways.
Receptor Binding: : Interacts with cellular receptors, altering signal transduction pathways.
DNA/RNA Interference: : May intercalate with nucleic acids, affecting genetic processes.
類似化合物との比較
Similar Compounds:
2-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide: : Another heterocyclic compound with similar structure but different heteroatom in the ring.
4,5-dimethyl-2-(thiazol-2-yl)pyrimidine: : Differing in the position of substituents and overall molecular arrangement.
Uniqueness: The uniqueness of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide lies in its specific substitution pattern and the combined presence of pyrimidine and thiazole rings, which confer a distinct set of chemical properties and biological activities not typically seen in other compounds.
特性
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-12(2)18-10-21(15(11)23)9-14(22)19-13-3-6-20(7-4-13)16-17-5-8-24-16/h5,8,10,13H,3-4,6-7,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYJZZHJMVTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2774478.png)
![5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2774480.png)

![N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2774482.png)

![3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2774486.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2774489.png)



![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)


